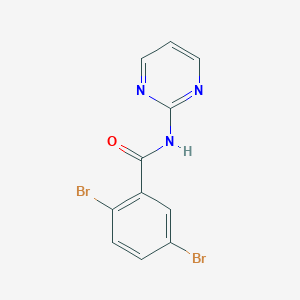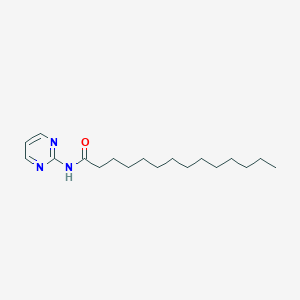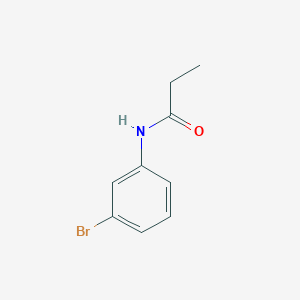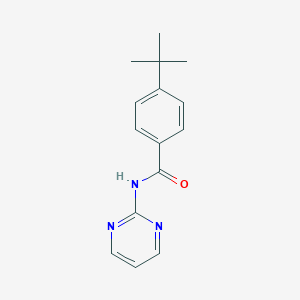
2-chloro-N-(2-ethylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethylhexyl)benzamide, also known as Chloroethylclonidine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective α2-adrenergic antagonist, which means it can block the activity of specific receptors in the body that are involved in regulating various physiological processes. In
作用機序
The mechanism of action of 2-chloro-N-(2-ethylhexyl)benzamide involves its ability to selectively block the activity of α2-adrenergic receptors. These receptors are located throughout the body and are involved in regulating various physiological processes, including blood pressure, heart rate, and neurotransmitter release. By blocking these receptors, 2-chloro-N-(2-ethylhexyl)benzamide can alter the activity of these processes and provide insight into their underlying mechanisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(2-ethylhexyl)benzamide have been studied extensively in both in vitro and in vivo experiments. In vitro studies have shown that this compound can block the activity of α2-adrenergic receptors with high selectivity, indicating that it is a potent antagonist of these receptors. In vivo studies have shown that this compound can alter cardiovascular parameters, including blood pressure and heart rate, by blocking the activity of α2-adrenergic receptors in the central nervous system.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-ethylhexyl)benzamide in lab experiments is its high selectivity for α2-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without interfering with other physiological processes. Additionally, this compound has been well-characterized in the literature, making it easy to obtain and use in experiments.
However, there are also some limitations to using 2-chloro-N-(2-ethylhexyl)benzamide in lab experiments. For example, this compound has a relatively short half-life in vivo, meaning that its effects may be transient and difficult to measure. Additionally, the effects of this compound may be dependent on the experimental conditions, such as the dose and route of administration.
将来の方向性
There are many future directions for research involving 2-chloro-N-(2-ethylhexyl)benzamide. One area of interest is the role of α2-adrenergic receptors in the regulation of pain and inflammation. This compound has been shown to have anti-inflammatory effects in some studies, suggesting that it may be a useful tool for investigating the mechanisms underlying these processes. Additionally, further studies are needed to determine the optimal dose and route of administration for this compound in various experimental conditions.
Conclusion
In conclusion, 2-chloro-N-(2-ethylhexyl)benzamide is a selective α2-adrenergic antagonist that has been widely studied for its potential applications in scientific research. This compound has been shown to have high selectivity for α2-adrenergic receptors and can alter various physiological processes, including blood pressure and heart rate. While there are some limitations to using this compound in lab experiments, there are also many future directions for research involving this compound, particularly in the fields of pain and inflammation.
合成法
The synthesis of 2-chloro-N-(2-ethylhexyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-ethylhexylamine in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain a high-purity sample. This synthesis method has been well-established in the literature and has been used by many researchers to produce this compound for their experiments.
科学的研究の応用
2-chloro-N-(2-ethylhexyl)benzamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of research has been in the field of neuroscience, where this compound has been used to study the role of α2-adrenergic receptors in various physiological processes. Specifically, this compound has been used to investigate the effects of α2-adrenergic receptor blockade on blood pressure, heart rate, and other cardiovascular parameters.
特性
分子式 |
C15H22ClNO |
|---|---|
分子量 |
267.79 g/mol |
IUPAC名 |
2-chloro-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-8-12(4-2)11-17-15(18)13-9-6-7-10-14(13)16/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) |
InChIキー |
YEVNNKOCSKIAHK-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1Cl |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)

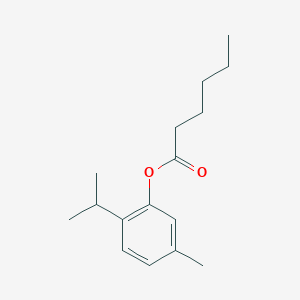
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
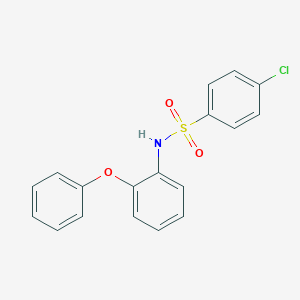
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]hexadecanamide](/img/structure/B291161.png)
